molecular formula C18H13FN6O B2624533 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine CAS No. 2034446-56-3

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B2624533
CAS No.: 2034446-56-3
M. Wt: 348.341
InChI Key: NFDMTTAVLVTQBN-UHFFFAOYSA-N
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Description

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core with a 2-fluorophenyl group and a pyridin-2-ylmethyl substituent, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimidin-4-amine core. One common approach is to react a suitable pyrimidin-4-amine derivative with a 2-fluorophenyl-1,2,4-oxadiazole derivative under specific reaction conditions. The reaction may require the use of coupling agents, such as carbodiimides or uronium salts, and may be carried out in solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be performed on the pyrimidin-4-amine core to modify its electronic properties.

  • Substitution: : Substitution reactions can be used to replace the pyridin-2-ylmethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized fluorophenyl derivatives, reduced pyrimidin-4-amine derivatives, and substituted pyrimidin-4-amine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases involving the central nervous system.

  • Industry: : Its unique properties can be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Pyrimidin-4-amine derivatives: : These compounds share the pyrimidin-4-amine core but differ in their substituents.

  • Fluorophenyl derivatives: : These compounds contain the fluorophenyl group but have different core structures.

  • Pyridin-2-ylmethyl derivatives: : These compounds have the pyridin-2-ylmethyl group but differ in their core structures.

The uniqueness of this compound lies in the combination of the pyrimidin-4-amine core, the 2-fluorophenyl group, and the pyridin-2-ylmethyl substituent, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O/c19-15-7-2-1-6-13(15)17-24-18(26-25-17)14-10-20-11-23-16(14)22-9-12-5-3-4-8-21-12/h1-8,10-11H,9H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDMTTAVLVTQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCC4=CC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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